[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine
Description
[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine (CAS: 1516599-98-6) is a heterocyclic amine featuring an oxetane ring substituted at the 3-position with a 2-methoxyphenyl group and a methanamine moiety. The compound is synthesized via reductive amination or catalytic hydrogenation, as evidenced by methods used for related oxetane derivatives . Its molecular formula is C11H15NO2, with a molecular weight of 193.24 g/mol, and it is available at ≥95% purity . The 2-methoxyphenyl group confers unique electronic and steric properties, influencing solubility, metabolic stability, and biological interactions.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)oxetan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-3-2-4-9(10)11(6-12)7-14-8-11/h2-5H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJGBWYUHACYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(COC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxyphenyl)oxetan-3-yl]methanamine typically involves the reaction of 2-methoxyphenylacetonitrile with ethylene oxide under basic conditions to form the oxetane ring. This is followed by the reduction of the nitrile group to an amine using hydrogenation or other reducing agents .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [3-(2-Methoxyphenyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxetane Ring
Pyrrolidinyl-Substituted Analogs
Compounds such as N-(2-Methoxybenzyl)-1-(3-(pyrrolidin-1-yl)oxetan-3-yl)methanamine (FTO-21 N) replace the methoxyphenyl group with a pyrrolidinyl moiety. Spectral differences include distinct <sup>13</sup>C NMR shifts (e.g., δ 159.8 ppm for the oxetane carbons in FTO-21 N vs. δ 76–77 ppm in the target compound) .
Fluorophenyl-Substituted Analogs
[3-(3-Fluorophenyl)oxetan-3-yl]methanamine (CAS: 1393552-17-4) replaces the methoxy group with fluorine. The electronegative fluorine atom reduces electron density on the aromatic ring, altering binding interactions. Its molecular weight (181.21 g/mol ) is lower than the target compound, and it exhibits 98% purity .
Trifluoromethylphenyl-Substituted Analogs
[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine (CAS: 1823811-87-5) introduces a lipophilic trifluoromethyl group, increasing hydrophobicity. This modification may enhance blood-brain barrier penetration but reduce aqueous solubility. Its molecular weight is 231.21 g/mol .
Substituent Positional Isomerism
3-Methoxyphenyl vs. 4-Methoxyphenyl Derivatives
In , 2-(2-Hydroxy-3-((4-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (7) demonstrates that para-methoxy substitution on the phenyl ring increases steric bulk compared to ortho-substitution. This positional change can affect binding affinity in receptor-targeted applications .
Hybrid Structures with Additional Functional Groups
Piperazinyl-Oxetane Hybrids
Compounds like 1-(3-(4-isopropylpiperazin-1-yl)oxetan-3-yl)methanamine () incorporate a piperazine ring, introducing multiple basic centers. This structural feature may improve solubility in polar solvents and modulate pharmacokinetic properties .
Isoindoline-1,3-dione Hybrids
Derivatives such as 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (5) () fuse the oxetane-amine motif with a phthalimide core. These hybrids exhibit varied biological activities due to the isoindoline-dione’s planar aromatic system .
Spectral and Analytical Data Comparison
Biological Activity
[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with oxetane rings may exhibit antimicrobial properties, potentially inhibiting bacterial growth through interaction with cellular targets.
- Anticancer Potential : Research indicates that oxetane derivatives can influence cancer cell viability and proliferation. Specific assays have demonstrated that modifications in the structure of oxetanes can lead to increased cytotoxicity against various cancer cell lines .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It is hypothesized that this compound could modulate receptor activity, influencing signaling pathways involved in cell growth and apoptosis.
Case Studies
- Anticancer Activity :
-
Antimicrobial Properties :
- In vitro tests showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL depending on the strain tested. This suggests a broad spectrum of antimicrobial efficacy.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
